Isomaltotriose
Overview
Description
Isomaltotriose is a glucotriose consisting of two α-D-glucopyranose residues and a D-glucopyranose residue joined in sequence by (1→6) glycosidic bonds . It is a type of isomaltooligosaccharide, which are glucose oligomers with α-D-(1,6)-linkages . This compound is found naturally in some foods and is also manufactured commercially .
Mechanism of Action
Target of Action
The primary targets of Isomaltotriose are enzymes involved in the hydrolysis and synthesis of isomaltooligosaccharides . These enzymes include 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase .
Mode of Action
This compound interacts with its target enzymes to facilitate the synthesis of isomaltooligosaccharides from starch . The combination of 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase leads to the efficient synthesis of isomaltose .
Biochemical Pathways
This compound is synthesized from starch by the simultaneous action of 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase . This process results in the production of isomaltooligosaccharides, which include a series of isomaltooligosaccharides from isomaltose to isomaltodecaose .
Pharmacokinetics
It is known that this compound is a sugar derived from enzymic hydrolyzates of the dextran from leuconostoc mesenteroides nrrl b-512 .
Result of Action
The enzymatic synthesis of this compound results in the production of isomaltooligosaccharides, which have various applications in the food industry due to their sweet taste . They are also known to stimulate the growth of Bifidobacterium .
Biochemical Analysis
Biochemical Properties
Isomaltotriose interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is α-glucosidase . The nature of these interactions involves the enzymatic conversion of maltose into this compound .
Cellular Effects
As a potential prebiotic, it is expected to beneficially affect the host by selectively stimulating the growth and/or activity of certain bacteria in the colon .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α-glucosidase. This enzyme catalyzes the conversion of maltose into this compound
Temporal Effects in Laboratory Settings
It has been observed that the yield of this compound can be significantly improved in a fed-batch process compared to a batch setup .
Metabolic Pathways
This compound is involved in metabolic pathways related to the enzymatic conversion of maltose. It interacts with the enzyme α-glucosidase in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: Isomaltotriose can be synthesized from starch by combining enzymes of known activity. One efficient method involves the use of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus and isopullulanase from Aspergillus brasiliensis . The combination of these enzymes leads to the efficient synthesis of this compound. The inclusion of isoamylase and cyclomaltodextrin glucanotransferase can further increase the efficiency, with production yields exceeding 70% .
Industrial Production Methods: The industrial production of this compound involves the enzymatic conversion of starch into a mixture of isomaltooligosaccharides. This process includes the use of high temperature-resistant alpha-amylase to liquefy the starch, followed by the addition of maltotriose generation enzyme and pullulanase for saccharification . The resulting saccharified liquid is then treated with alpha-glucosidetransferase to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Isomaltotriose undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is resistant to digestion by human intestinal enzymes due to its α-D-(1,6)-linkages .
Common Reagents and Conditions: The enzymatic synthesis of this compound typically involves the use of enzymes such as 1,4-α-glucan 6-α-glucosyltransferase, isopullulanase, isoamylase, and cyclomaltodextrin glucanotransferase . These reactions are carried out under specific conditions to ensure high yields and efficiency.
Major Products Formed: The major products formed from the enzymatic reactions involving this compound include other isomaltooligosaccharides such as isomaltose, panose, and higher branched oligosaccharides .
Scientific Research Applications
Isomaltotriose has various scientific research applications in fields such as chemistry, biology, medicine, and industry. It is used as a prebiotic due to its ability to promote the growth of beneficial gut bacteria . In the food industry, this compound is used as a low-calorie sweetener and a functional ingredient in various products . It also has applications in the pharmaceutical industry as a component in drug formulations .
Comparison with Similar Compounds
Isomaltotriose is similar to other isomaltooligosaccharides such as isomaltose, panose, isomaltotetraose, and isomaltopentaose . These compounds also have α-D-(1,6)-linkages and share similar properties, such as resistance to digestion and prebiotic effects . this compound is unique in its specific structure, consisting of three glucose units linked by (1→6) glycosidic bonds .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQEBRMDXPWNX-FYHZSNTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3371-50-4 | |
Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of isomaltotriose?
A1: this compound has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
Q2: Are there specific structural features of this compound that dictate its interaction with enzymes?
A3: Yes, the α-(1→6) glycosidic linkages in this compound are crucial for its recognition and binding to enzymes like oligo-1,6-glucosidases. Research on Bifidobacterium breve UCC2003 α-glucosidases (Agl1 and Agl2) showed that these enzymes exhibited hydrolytic activity towards this compound and other α-(1→6) linked oligosaccharides. []
Q3: What are the main applications of this compound?
A4: this compound is primarily known for its potential as a prebiotic. Studies have shown that this compound can be produced from Thai rice through fungal fermentation using Aspergillus oryzae. [] This suggests its potential application in functional foods and beverages.
Q4: Can this compound be produced enzymatically? What are the advantages?
A5: Yes, enzymatic production of this compound offers several benefits over traditional chemical methods, including higher purity and milder reaction conditions. A study demonstrated the production of high-purity isomalto-oligosaccharides syrup, containing isomaltose, panose, and this compound, using a combination of transglucosidase and yeast fermentation. []
Q5: How does the production of this compound from starch compare to other oligosaccharides?
A6: Research indicates that the kinetics and equilibria of this compound formation from D-glucose using Aspergillus niger glucoamylases are different compared to other oligosaccharides like maltose, kojibiose, and nigerose. [] This highlights the unique enzymatic pathways involved in this compound synthesis.
Q6: How does this compound behave in a solid matrix?
A7: Studies using dielectric spectroscopy and solid-state nuclear magnetic resonance have investigated the molecular mobility of freeze-dried this compound below its glass transition temperature. [] This research is crucial for understanding the stability and behavior of this compound in solid formulations, particularly in pharmaceutical applications.
Q7: What analytical methods are used to quantify this compound?
A9: High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is commonly used for the quantification of this compound and other oligosaccharides in various matrices, including Chinese rice wine and barley during malting. [, ]
Q8: Can mass spectrometry be used to analyze this compound?
A10: Yes, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), in both positive and negative ion modes, have been used to analyze dextran samples, including this compound. [] These techniques offer valuable insights into the structural characteristics and fragmentation patterns of this compound.
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